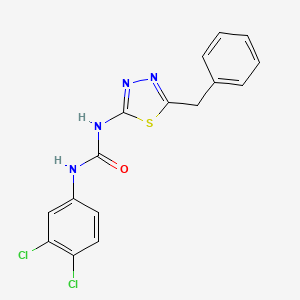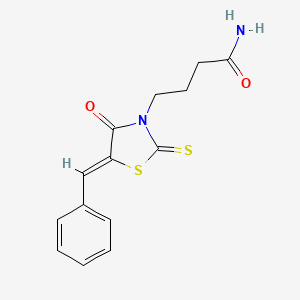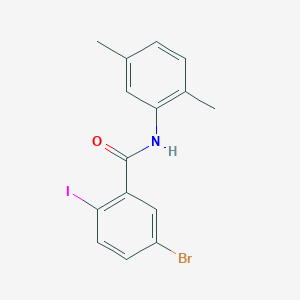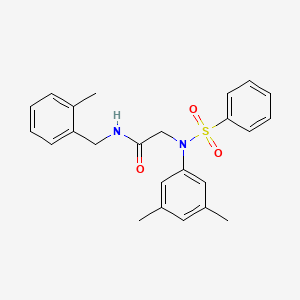
N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DMSO-PGB, is a compound that has been widely studied for its potential therapeutic applications. It belongs to a class of compounds known as glycine site NMDA receptor antagonists, which have been shown to have neuroprotective effects in a variety of neurological disorders.
Mecanismo De Acción
N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide works by binding to the glycine site of the NMDA receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking this site, N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide can reduce excessive neuronal activity and prevent excitotoxicity, which is a common mechanism of neuronal damage in neurological disorders.
Biochemical and Physiological Effects:
N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects, including the modulation of glutamate release, the reduction of oxidative stress and inflammation, and the improvement of mitochondrial function. These effects are thought to contribute to the neuroprotective properties of N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide is that it has been shown to be well-tolerated in animal models, with few side effects. It also has a relatively long half-life, which allows for sustained neuroprotective effects. However, one limitation is that the optimal dosing and administration of N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide have not yet been fully established, and further studies are needed to determine the most effective treatment regimen.
Direcciones Futuras
There are several potential future directions for research on N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of novel formulations or delivery systems for N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide, which could improve its pharmacokinetic properties and increase its efficacy. Another area of interest is the investigation of N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide in other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, further studies are needed to fully elucidate the mechanism of action of N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide and to identify potential biomarkers for its therapeutic effects.
Aplicaciones Científicas De Investigación
N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide has been studied extensively for its potential therapeutic applications in a variety of neurological disorders, including stroke, traumatic brain injury, and neuropathic pain. In animal models, N~2~-(3,5-dimethylphenyl)-N~1~-(2-methylbenzyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce neuronal damage and improve functional outcomes following stroke and traumatic brain injury. It has also been shown to have analgesic effects in models of neuropathic pain.
Propiedades
IUPAC Name |
2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-[(2-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3S/c1-18-13-19(2)15-22(14-18)26(30(28,29)23-11-5-4-6-12-23)17-24(27)25-16-21-10-8-7-9-20(21)3/h4-15H,16-17H2,1-3H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVVHAIKFZWAQPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CN(C2=CC(=CC(=C2)C)C)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-3,5-dimethylanilino]-N-[(2-methylphenyl)methyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



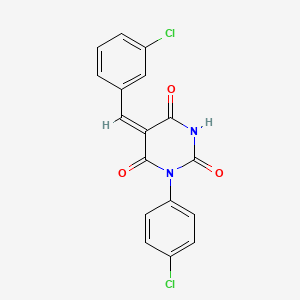
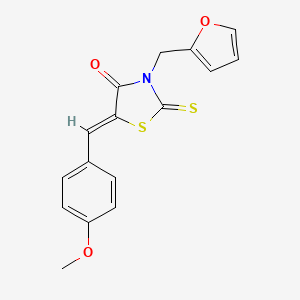
![ethyl (2-bromo-6-chloro-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B3740217.png)
![(2-ethoxy-6-iodo-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B3740235.png)
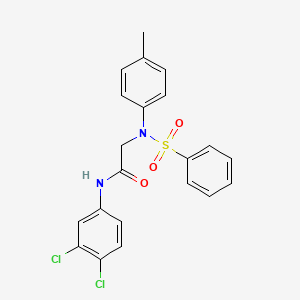
![N-(3,4-dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3740257.png)
![4-(2,4-dimethylbenzyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B3740271.png)

![N-benzyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3740285.png)
![N-[1-(hydrazinocarbonyl)-2-(3,4,5-trimethoxyphenyl)vinyl]benzamide](/img/structure/B3740286.png)
![2-fluoro-N-[3-nitro-5-(2-pyridinylthio)phenyl]benzamide](/img/structure/B3740297.png)
